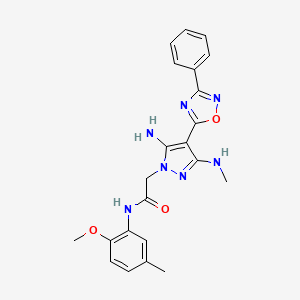

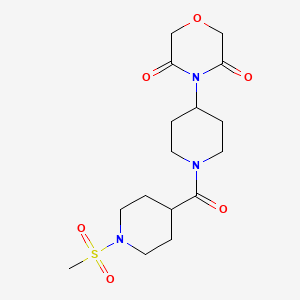

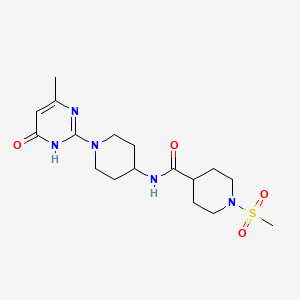

![molecular formula C10H13N3O2 B2358092 7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478046-46-7](/img/structure/B2358092.png)

7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The structure of this compound is similar to the nucleotide base pair of DNA and RNA, making it a valuable compound in the treatment of cancer .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” often involves transition metal-catalyzed reactions . These reactions are efficient and selective, making them ideal for the synthesis of this privileged scaffold .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring and a pyrimidine ring . The pyrazole and pyrimidine are two types of important units with various biological activities .Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The chemical reactions involved in these biological activities are complex and often involve the interaction with protein molecule receptors and protein kinase domains .Aplicaciones Científicas De Investigación

Molecular Structures and Interactions

Hydrogen-Bonded Frameworks in Pyrazolo[1,5-a]pyrimidine Derivatives :7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives exhibit fascinating molecular interactions. Specifically, these molecules form hydrogen-bonded chains and frameworks, contributing to their unique structural features. The analysis of such structures is crucial for understanding their properties and potential applications in various scientific fields (Portilla et al., 2006).

Synthesis and Chemical Properties

Novel Derivatives and Their Synthesis :Researchers have been actively exploring the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives. These efforts aim to uncover new properties and potential applications of these compounds. For instance, 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors, highlighting the therapeutic potential of these molecules (Mukaiyama et al., 2007).

Exploring Molecular Structures via X-ray Diffractometry :In-depth studies using X-ray diffractometry have been conducted to understand the intricate molecular structures of pyrazolo[1,5-a]pyrimidine derivatives. These studies provide valuable insights into the compound's inter- and intramolecular interactions, crucial for comprehending its chemical behavior and potential applications (Frizzo et al., 2009).

Functionalization and Library Creation :The functionalization of pyrazolo[1,5-a]pyrimidine derivatives has been a focus area, with researchers developing methods for nucleophilic substitution, paving the way for creating a diverse library of these compounds. This versatility underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in various scientific and industrial applications (Shkineva et al., 2019).

Biological Activity and Applications

Antimicrobial Activity Evaluation :The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been a subject of interest. New derivatives have been synthesized and tested for their effectiveness against various microbial strains, contributing to the search for novel antimicrobial agents (Deshmukh et al., 2016).

Potential in Tumor Imaging and PET :Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential in tumor imaging, particularly using positron emission tomography (PET). The development of 18F-labeled derivatives and their comparative biological evaluation underscores the potential of these compounds in medical diagnostics and treatment monitoring (Xu et al., 2012).

Direcciones Futuras

The future directions for the research on “7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine” and other pyrimidine derivatives are promising. There is a growing significance of transition metal-catalyzed reactions for the synthesis of pyrimidines . The aim is to develop new transition metal-mediated protocols for pyrimidine synthesis . Furthermore, due to their diverse biological activities, there is a push to expand the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Propiedades

IUPAC Name |

7-(dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7-6-9-11-5-4-8(13(9)12-7)10(14-2)15-3/h4-6,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPFUMSVOGPLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

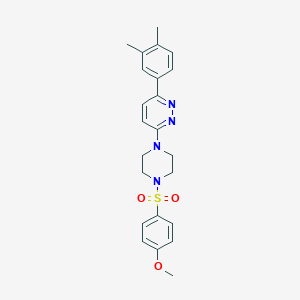

![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)

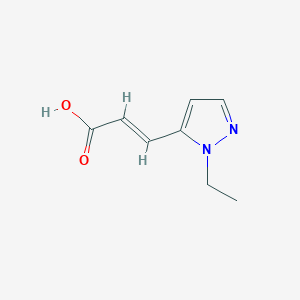

![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)

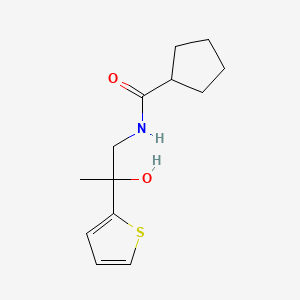

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)

![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)